molecular formula C11H14N2O3 B14664507 Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate CAS No. 51495-72-8

Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate

Cat. No.: B14664507
CAS No.: 51495-72-8
M. Wt: 222.24 g/mol
InChI Key: JZDHWKWNIABLDB-UHFFFAOYSA-N
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Description

Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate is a complex organic compound with a unique structure that includes a nitrile group, an oxocyclohexene ring, and an alaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate typically involves multiple steps. One common method includes the reaction of ethyl alaninate with 3-oxocyclohex-1-en-1-yl nitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different functional groups and properties, making them useful for further applications in research and industry .

Scientific Research Applications

Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s structure allows it to interact with cellular membranes or proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

51495-72-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-cyano-2-[(3-oxocyclohexen-1-yl)amino]acetate

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)10(7-12)13-8-4-3-5-9(14)6-8/h6,10,13H,2-5H2,1H3

InChI Key

JZDHWKWNIABLDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)NC1=CC(=O)CCC1

Origin of Product

United States

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